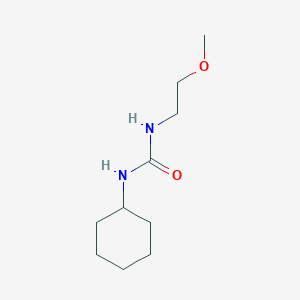
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate, also known as PFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has shown promising results as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In materials science, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been shown to have significant biochemical and physiological effects in various cell lines and animal models. In cancer cells, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate. One of the most promising directions is the development of 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the synthesis of novel materials and nanoparticles using 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate as a building block. Finally, the development of new synthesis methods for 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate and its derivatives could lead to improved yields and lower costs, making 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate more accessible for scientific research.
Conclusion:
In conclusion, 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to ensure high yields and purity of the final product. 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has shown promising results as a potential drug candidate for the treatment of cancer and neurodegenerative diseases, and has also been used as a building block for the synthesis of novel materials and nanoparticles. However, further research is needed to fully understand the mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate and to develop new synthesis methods and applications for this compound.
Métodos De Síntesis
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a complex organic compound that is synthesized through a multistep process. The first step involves the synthesis of 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoic acid, which is then reacted with pentafluoropentanol to produce 4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate. The synthesis method has been optimized to ensure high yields and purity of the final product.
Propiedades
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3S/c17-15(18,16(19,20)21)8-3-9-26-13(25)7-6-12(24)23-14-22-10-4-1-2-5-11(10)27-14/h1-2,4-5H,3,6-9H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJBZLBESQHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetohydrazide](/img/structure/B5132841.png)
![4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5132864.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5132868.png)
![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)
amine oxalate](/img/structure/B5132891.png)

![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)
![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)

![N-cyclopentyl-1-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5132935.png)
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)
